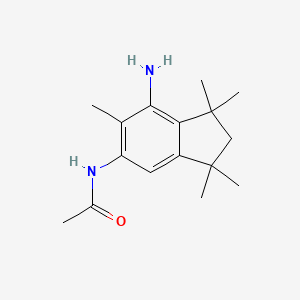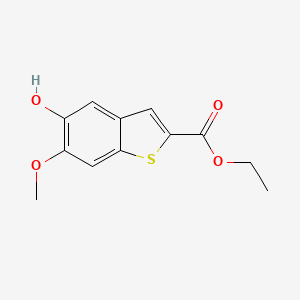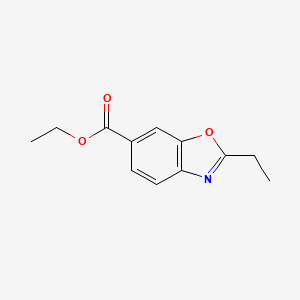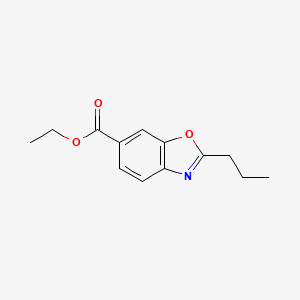
Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate
Overview
Description
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Chemical Reactions Analysis
There has been a large upsurge in the synthesis of benzoxazole via different pathways . For example, the phosphonium acidic ionic liquid [triphenyl(butyl-3-sulfonyl) phosphonium toluene sulfonate catalyzed synthesis of 2-aryl benzoxazole from 2-aminophenol and aryl aldehydes at 100 °C under solvent-free conditions .Scientific Research Applications
Microwave-assisted Synthesis
Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate and its derivatives are significant in medicinal chemistry due to their pharmacological activities. Microwave-assisted synthesis has emerged as an efficient technique for the rapid synthesis of benzoxazole derivatives, offering advantages such as high yield and diverse substituents. This method is particularly effective for the synthesis of various benzoxazole systems, highlighting the compound's relevance in pharmaceutical chemistry and other industries like dyestuff, polymer, agrochemical, and optical brighteners (Özil & Menteşe, 2020).
Antioxidant Capacity Evaluation
Benzoxazole derivatives, including this compound, are studied for their antioxidant capacities. The ABTS/PP decolorization assay is one method used to evaluate the antioxidant capacity of such compounds, providing insights into their potential therapeutic applications and their behavior in various reaction pathways (Ilyasov et al., 2020).
Amyloid Imaging in Alzheimer's Disease
Benzoxazole derivatives, including this compound, have been explored in the context of Alzheimer's disease, specifically in amyloid imaging. The development of amyloid imaging ligands that measure amyloid in vivo in patients' brains is crucial for early detection and the evaluation of new anti-amyloid therapies (Nordberg, 2007).
S-arylation and Pharmaceutical Properties
The S-arylation of 2-mercaptobenzazoles, a category including this compound, has garnered attention due to the biological and pharmacological properties of the resulting compounds. This synthetic method provides a broad substrate scope and high generality, making it a valuable technique for creating various 2-arylthio-benzazoles with diverse biological activities (Vessally et al., 2018).
Drug Development and Patent Review
Benzoxazole derivatives, such as this compound, have been incorporated into many medicinal compounds due to their versatile biological properties. A review of recent patents reveals the incorporation of the benzoxazole moiety into compounds demonstrating excellent activity against various protein targets and diseases, with some reaching clinical trial stages. This underscores the significance of benzoxazole derivatives in the development of new therapeutics (Wong & Yeong, 2021).
Future Directions
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery , indicating a promising future direction in this field.
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class to which this compound belongs, have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer effects .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to their diverse pharmacological effects .
Biochemical Pathways
Benzoxazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Benzoxazole derivatives have been shown to exhibit antimicrobial and anticancer activities .
Biochemical Analysis
Biochemical Properties
Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their function and affecting cellular responses.
Cellular Effects
This compound impacts various cell types and cellular processes. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, in cancer cells, the compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of cancer cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to bacterial enzymes, inhibiting their activity and leading to antimicrobial effects . In cancer cells, it interacts with proteins involved in apoptosis and cell cycle regulation, promoting cell death and inhibiting cell proliferation . These interactions are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Its stability and efficacy may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. In cancer models, the compound shows dose-dependent anticancer activity, with higher doses leading to increased apoptosis and reduced tumor growth .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular enzymes, affecting metabolic flux and altering metabolite levels . The compound’s metabolism is crucial for its biological activity and toxicity profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing its toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity. The compound is often localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, influencing its function and efficacy.
Properties
IUPAC Name |
ethyl 2-propyl-1,3-benzoxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-5-12-14-10-7-6-9(8-11(10)17-12)13(15)16-4-2/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUIBQFUWWFOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=C(C=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)
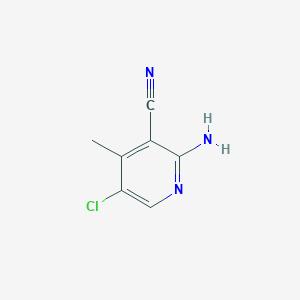
![3-butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1405516.png)
![N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405517.png)
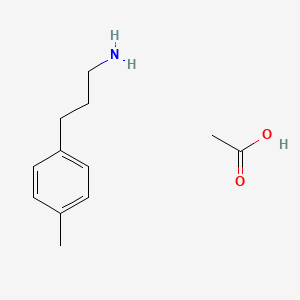

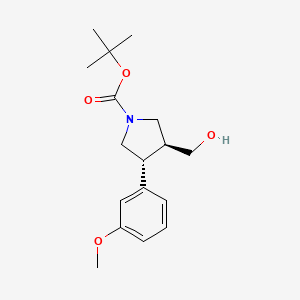


![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405526.png)
